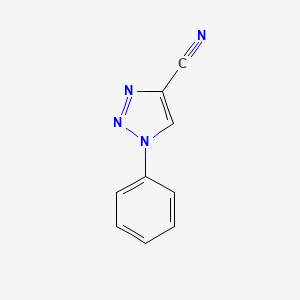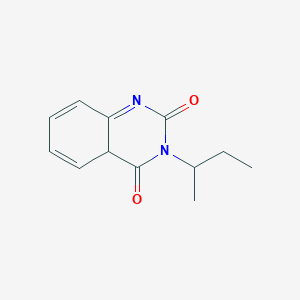
1-phenyl-1H-1,2,3-triazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1H-1,2,3-triazole-4-carbonitrile is an organic compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by a phenyl group attached to the first nitrogen atom of the triazole ring and a carbonitrile group at the fourth position. It is known for its stability and diverse chemical reactivity, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-1,2,3-triazole-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of azidophenyl phenylselenides with a range of alpha-keto nitriles in the presence of dimethyl sulfoxide as the solvent and a catalytic amount of diethylamine .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as the copper-catalyzed azide-alkyne cycloaddition reaction. This method is favored due to its high yield and mild reaction conditions, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-1,2,3-triazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
1-Phenyl-1H-1,2,3-triazole-4-carbonitrile has numerous applications in scientific research:
Medicine: Research explores its potential as a therapeutic agent due to its stability and reactivity.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-phenyl-1H-1,2,3-triazole-4-carbonitrile involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity. For instance, it has been shown to interact with high-abundant blood proteins, such as human serum albumin and human immunoglobulin G, through hydrophobic interactions . These interactions can modulate signaling pathways and cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
1-Phenyl-1H-1,2,3-triazole-4-carbonitrile can be compared with other triazole derivatives:
1-Phenyl-1H-1,2,3-triazole-4-carbaldehyde: Similar structure but with an aldehyde group instead of a carbonitrile group.
5-Phenyl-1H-1,2,3-triazole-4-carbonitrile: Similar structure but with the phenyl group at the fifth position.
1-Phenyl-3-hydroxy-1,2,4-triazole: Different triazole ring system with a hydroxyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
61456-87-9 |
|---|---|
Molecular Formula |
C9H6N4 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
1-phenyltriazole-4-carbonitrile |
InChI |
InChI=1S/C9H6N4/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h1-5,7H |
InChI Key |
BKFLGIQLHBKHKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12271293.png)
![4-[4-Methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B12271294.png)
![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B12271297.png)




![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,2-diphenylacetamide](/img/structure/B12271337.png)
![2-(4-Chlorophenoxy)-2-methyl-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}propan-1-one](/img/structure/B12271347.png)
![2-{[1-(2-Methoxybenzenesulfonyl)piperidin-4-yl]oxy}-5-(pyridin-4-yl)pyrimidine](/img/structure/B12271353.png)
![N-(furan-2-ylmethyl)-2-[3-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B12271357.png)
![N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B12271375.png)
![1-(Cyclopropanesulfonyl)-4-[(3-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B12271378.png)
![1-(4-ethoxyphenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12271380.png)
